(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol
Overview
Description
(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol is a natural product found in Cephalotaxus harringtonia with data available.
Scientific Research Applications
Macrocyclic Compounds and Structural Analysis
- Macrocyclic compounds like the title compound often possess unique structures that facilitate various scientific applications. For instance, the study by Alaoui et al. (2007) discusses a macrocyclic compound with a benzo-fused macrocycle, which is relevant for understanding the structural aspects of similar macrocycles (Alaoui et al., 2007).
Synthesis and Conformational Studies
- The synthesis and structural analysis of novel macrocycles provide insight into their conformation and potential applications. Zubarev et al. (2001) explored the synthesis and crystal structures of tetrazole-containing macrocycles, which could be analogous to the research on (2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.0²,⁹.0⁴,⁸.0⁸,¹².0¹⁵,¹⁹]icosa-1(20),13,15(19)-triene-2,10,11-triol (Zubarev et al., 2001).
Ligand Selectivity and Metal Ion Complexation
- Wade et al. (1990) studied the selectivity of macrocyclic ligands for metal ions, highlighting the importance of macrocyclic structures in metal ion complexation, which is a key aspect of research on compounds like the one (Wade et al., 1990).
Ion-Selective Electrodes and Crystal Structures
- Casabó et al. (1991) investigated pyridine-based macrocycles for their use as ion-selective electrodes, an application that could be relevant for the compound . The study also delved into crystal structures, which are crucial for understanding macrocyclic compounds (Casabó et al., 1991).
Pharmaceutical Applications
- Kinoshita et al. (2003) conducted a study on the total synthesis of a hydroxypolypoda compound, which is relevant in understanding the synthetic pathways that might be applicable to the compound , particularly in pharmaceutical contexts (Kinoshita et al., 2003).
Properties
IUPAC Name |
(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c19-13-12-8-4-10-11(23-7-22-10)5-9(8)17(21)6-18-3-1-2-16(12,18)15(17)14(13)20/h4-5,12-15,19-21H,1-3,6-7H2/t12-,13+,14+,15+,16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSAQOVOGNCGNL-UTQGOSHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23C4C(C(C2C(CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]23[C@H]4[C@@H]([C@@H]([C@@H]2[C@@](CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cephalocyclidin A and where is it found?
A1: Cephalocyclidin A is a novel alkaloid with a unique fused-pentacyclic skeleton and six consecutive chiral centers. [] It was first isolated from the fruits of the plum yew tree, Cephalotaxus harringtonia var. nana. []
Q2: What is the chemical structure of Cephalocyclidin A?
A2: Cephalocyclidin A's structure is characterized by a complex pentacyclic ring system. Its molecular formula is C20H23NO5 and it has a molecular weight of 357.40 g/mol. [] The structure was elucidated using spectroscopic data, including NMR and X-ray crystallography. []
Q3: Have there been any successful total syntheses of Cephalocyclidin A?
A3: Yes, a total synthesis of (-)-Cephalocyclidin A has been achieved. [] One notable approach utilized a catalytic enantioselective polycyclization of tertiary enamides with silyl enol ethers, employing a copper catalyst and a novel spiropyrroline-derived oxazole ligand. [] This method allowed for the construction of the bicyclic and tricyclic N-heterocycles that form the core structure of Cephalocyclidin A. [] Another study explored an intramolecular formal [3 + 2] cationic cycloaddition strategy as a key step in synthesizing the molecule. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.